molecular formula C12H12BrNO2S B3035190 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole CAS No. 303985-11-7

4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole

Cat. No.: B3035190
CAS No.: 303985-11-7
M. Wt: 314.2 g/mol
InChI Key: HATTUPVLEWBXSN-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole is a chemical compound that features a bromophenyl group attached to a sulfinylmethyl moiety, which is further connected to a dimethylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of the bromophenyl sulfone intermediate. One common method involves the reaction of 4-bromothioanisole with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form 4-bromophenyl methyl sulfone . This intermediate is then subjected to further reactions to introduce the sulfinylmethyl group and the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfone groups but lacks the isoxazole ring.

    4-Bromoanisole: Contains the bromophenyl group but has a methoxy group instead of the sulfinylmethyl and isoxazole groups.

    4-Bromobenzyl bromide: Features the bromophenyl group with a bromomethyl substituent.

Uniqueness

4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole is unique due to the presence of the sulfinylmethyl group and the isoxazole ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfinylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-8-12(9(2)16-14-8)7-17(15)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATTUPVLEWBXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole
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4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole
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